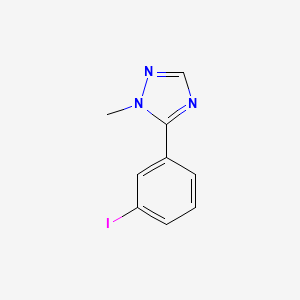
5-(3-Iodophenyl)-1-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Iodophenyl)-1-methyl-1,2,4-triazole” is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, triazoles are commonly synthesized using the Huisgen 1,3-dipolar cycloaddition, also known as the "click reaction" .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a triazole ring attached to an iodinated phenyl group at the 5-position and a methyl group at the 1-position .Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-(3-Iodophenyl)-1-methyl-1,2,4-triazole derivatives have been a focus of research due to their diverse biological activities and potential applications. Bihdan & Parchenko (2018) synthesized a series of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives and investigated their physical-chemical properties. The synthesized compounds exhibited solubility in organic solvents and underwent crystallization in isopropanol. They utilized various physical-chemical analysis methods to confirm the structure of synthesized compounds, noting their individuality and the match between the experimental peaks and calculated values of molecular masses (Bihdan & Parchenko, 2018).
Biological and Antimicrobial Activities
The 1,2,4-triazole derivatives, including those similar to this compound, have been studied for various biological activities. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial activities, finding that some derivatives exhibited moderate to good activities against test microorganisms (Bektaş et al., 2007).
Anticonvulsant and Antispastic Properties
Kane et al. (1994) investigated certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles for anticonvulsant activity and found that they acted as selective antagonists of strychnine-induced convulsions, suggesting potential as antispastic agents. They noted that one compound, in particular, reduced hyperreflexia in rats, indicating potential glycine-agonist-like properties which might be beneficial in treating spasticity (Kane et al., 1994).
Quantum Mechanical and Molecular Docking Studies
Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on triazole derivatives, including the assessment of their structural, nonlinear optical, electronic, and biological properties. They employed molecular docking studies with various inhibitors and analyzed the compounds' interaction with graphene monolayer, noting an enhancement in various physico-chemical descriptors and surface-enhanced Raman spectra (Al-Otaibi et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
5-(3-iodophenyl)-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAMNOMIMXIERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


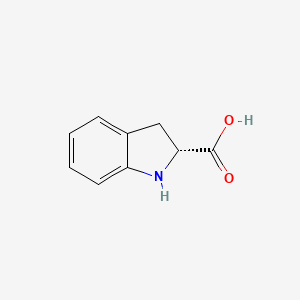

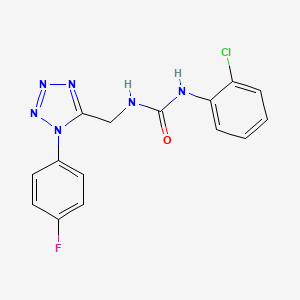
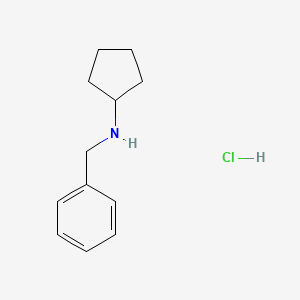

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

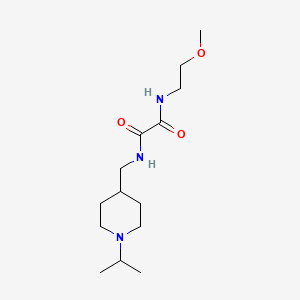
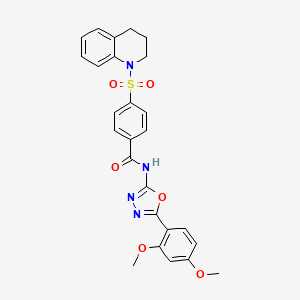
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)